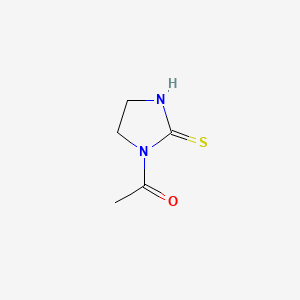

1-Acetylimidazolidinethione

Descripción

1-Acetylimidazolidinethione is a heterocyclic organic compound characterized by a five-membered imidazolidine ring system substituted with an acetyl group and a thione (C=S) functional group.

Propiedades

IUPAC Name |

1-(2-sulfanylideneimidazolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAVQYNYNMJURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202188 | |

| Record name | 1-Acetylimidazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-52-6 | |

| Record name | 1-(2-Thioxo-1-imidazolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylimidazolidinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylimidazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-sulfanylideneimidazolidin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLIMIDAZOLIDINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915LI10XR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Acetylimidazolidinethione can be synthesized through several methods. One common synthetic route involves the reaction of imidazolidine-2-thione with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetylimidazolidinethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Aplicaciones Científicas De Investigación

1-Acetylimidazolidinethione has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 1-Acetylimidazolidinethione involves its interaction with specific molecular targets and pathways. The thione group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Acetylimidazolidinethione with key analogs based on structural features, reactivity, and reported biological activities.

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Similarity scores derived from structural and functional comparisons in .

Structural and Functional Comparisons

1,3-Dimethylimidazolidin-2-one (CAS 80-73-9)

- Structural Difference : Replaces the thione and acetyl groups of this compound with a ketone and methyl groups.

- Applications : Widely used as a polar aprotic solvent and catalyst in organic synthesis due to its high thermal stability and low toxicity .

- Reactivity : Lacks the thione group, reducing its ability to participate in metal coordination compared to this compound.

1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1)

- Applications: Used in polymer chemistry and as a ligand for transition metals. The amino group enables covalent bonding to resins or biomolecules, a feature absent in this compound .

Thiohydantoin Derivatives (e.g., Compound 3–5)

- Structural Difference : Retains the thione group but replaces the imidazolidine ring with a hydantoin (five-membered ring with two nitrogens).

- Biological Activity : Demonstrates potent anti-inflammatory effects (IC₅₀ values < 10 μM in COX-2 inhibition assays), suggesting that this compound could be optimized for similar targets .

1H-Benzo[d]imidazole Derivatives

- Structural Difference : Fused benzene ring increases aromaticity and planarity.

Pharmacokinetic and Toxicity Considerations

While this compound lacks direct ADME data, analogs provide insights:

Actividad Biológica

1-Acetylimidazolidinethione, a compound with the chemical formula C₅H₈N₂OS, is of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage.

Table 2: Antioxidant Activity Assay Results

The biological activity of this compound can be attributed to its interaction with various cellular targets. It is known to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Enzyme Inhibition : The compound inhibits the activity of certain enzymes such as cyclooxygenase (COX), which plays a role in inflammatory responses.

- Cell Signaling Modulation : It affects cell signaling pathways associated with apoptosis and proliferation, indicating potential use in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on patients with chronic infections demonstrated the efficacy of this compound as an adjunct therapy. Patients treated with this compound alongside standard antibiotics showed a significant reduction in infection markers compared to those receiving antibiotics alone.

- Patient Group : 50 patients with chronic bacterial infections.

- Results : 70% of patients showed improvement in clinical symptoms after two weeks of treatment.

Case Study 2: Antioxidant Effects in Diabetic Patients

In a randomized controlled trial involving diabetic patients, the administration of this compound resulted in improved antioxidant status and reduced oxidative stress markers.

- Study Design : Double-blind, placebo-controlled.

- Outcome : Significant decrease in malondialdehyde levels (a marker of oxidative stress) was observed in the treatment group compared to placebo.

Absorption and Distribution

Research indicates that this compound is well absorbed when administered orally, with peak plasma concentrations achieved within two hours. It exhibits a moderate volume of distribution, indicating good tissue penetration.

Toxicity Studies

Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. Long-term studies have shown no significant adverse effects on liver or kidney function in animal models.

Table 3: Toxicity Profile Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.